molecular formula C18H24O3 B1323838 (1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-10-1

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323838
M. Wt: 288.4 g/mol
InChI Key: KLASOPOMGAZCGB-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid, commonly referred to as “PCP”, is a cyclic carboxylic acid that is used for a variety of scientific research applications. PCP is a white crystalline solid with a melting point of 119-121°C and a boiling point of 235-240°C. It is soluble in methanol and ethanol, and insoluble in water. PCP has a wide range of applications in scientific research, ranging from biochemical and physiological effects to lab experiments and future directions.

Scientific Research Applications

Enzyme Inhibition and Pharmacological Activities

Carbocyclic and heterocyclic amino acids, such as 1-aminocyclopentane-1-carboxylic acid, have been explored for their ability to inhibit the enzymatic synthesis of S-adenosyl-L-methionine, with implications for various pharmacological activities including tumor growth inhibition, immune response suppression, and amino acid transport blocking (Coulter et al., 1974).

Supramolecular Self-Assembly

Studies on cyclopentane derivatives have revealed their potential in forming supramolecular self-assemblies organized by hydrogen bonds, which could have implications for the design of novel materials and nanotechnology applications (Kălmăn et al., 2001).

Drug Design

Cyclopentane-1,3-diones have been investigated as isosteres for the carboxylic acid functional group, which is significant in drug design. These compounds have shown potential in creating potent thromboxane A2 receptor antagonists, demonstrating their utility in medicinal chemistry (Ballatore et al., 2011).

Secondary Structure Promotion in Peptides

The cyclopentane-based γ-amino acid, (1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid, has been evaluated for its ability to promote secondary structure in α/γ-peptides. This research could contribute to the development of new peptide-based therapeutics and biomaterials (Giuliano et al., 2013).

Carboxylation Reactions

Research on cyclopentane and related compounds has explored their carboxylation under mild conditions, which is relevant for the synthesis of carboxylic acids from alkanes. This has potential applications in organic synthesis and the development of new synthetic methodologies (Reis et al., 2005).

properties

IUPAC Name

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-2-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(15)18(20)21/h9-12,15-16H,2-8H2,1H3,(H,20,21)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLASOPOMGAZCGB-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641335
Record name (1R,2R)-2-(4-Pentylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733741-10-1
Record name (1R,2R)-2-(4-Pentylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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